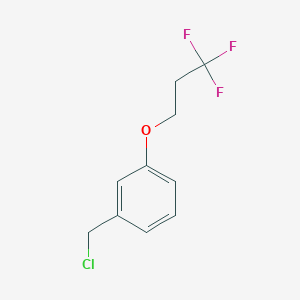

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetamide, otherwise known as DBTA, is an organobromide compound with a variety of uses in scientific research. It is an important tool for the synthesis of compounds and has been used in a variety of applications, including drug development, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

One of the primary applications of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide derivatives in scientific research involves their synthesis for antimicrobial evaluation. For instance, the study by Rezki (2016) focused on synthesizing 1,2,3-triazoles tethering bioactive benzothiazole nucleus via 1,3-dipolar cycloaddition reaction, demonstrating significant antimicrobial activities against various bacterial and fungal strains. This suggests potential for developing new antimicrobial agents (Rezki, 2016).

Heterocyclic Compound Synthesis

Another application involves the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives, which has been explored for generating a range of heterocyclic compounds. Panchal and Patel (2011) detailed the creation of various derivatives through reactions with aromatic aldehydes, indicating the versatility of 1,2,4-triazole compounds in synthesizing new chemical entities with potential biological activities (Panchal & Patel, 2011).

Antifungal and Plant Growth Regulating Activities

Compounds synthesized from 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide also show promise in agricultural applications. Fadda et al. (2017) synthesized novel heterocycles incorporating a thiadiazole moiety, demonstrating significant insecticidal activity against the cotton leafworm, which points to potential uses in pest control and plant protection (Fadda et al., 2017).

Novel Drug Development

Furthermore, the structural diversity and biological activity associated with 1,2,4-triazole derivatives make them valuable in the search for new therapeutic agents. Studies have explored their potential in creating new drugs with antimicrobial, antifungal, and possibly antitumor activities. The synthesis of these derivatives often leads to compounds with significant biological activities, indicating their utility in developing new medicinal agents (Albratty et al., 2017).

Wirkmechanismus

Target of Action

It’s known that 1,2,4-triazole derivatives can act as aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like estrogen-dependent breast cancer.

Mode of Action

If it acts as an aromatase inhibitor like other 1,2,4-triazole derivatives , it would bind to the aromatase enzyme and prevent it from converting androgens to estrogens.

Eigenschaften

IUPAC Name |

2-(3,5-dibromo-1,2,4-triazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N4O/c5-3-8-4(6)10(9-3)1-2(7)11/h1H2,(H2,7,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUFRJKCOQDWNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)N1C(=NC(=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896788.png)

![3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine](/img/structure/B2896789.png)

![4'-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2896795.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide](/img/structure/B2896801.png)

![ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2896803.png)

![2'-Amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2896805.png)